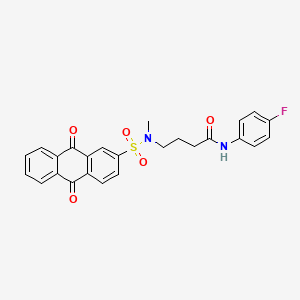
N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a useful research compound. Its molecular formula is C25H21FN2O5S and its molecular weight is 480.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described with the following structural formula:
This structure includes a fluorophenyl moiety and an anthracene-derived sulfonamide group, which are critical for its biological interactions.
This compound exhibits significant interactions with various biological targets. Preliminary studies suggest that it acts primarily as an inhibitor of the dopamine transporter (DAT), which is pivotal in neurotransmitter regulation. Inhibition of DAT can lead to increased dopaminergic activity, potentially offering therapeutic benefits in conditions such as depression and substance abuse disorders.
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the anthracene core and the sulfonamide group can significantly affect the compound's potency and selectivity. For instance, variations in the fluorine substitution on the phenyl ring have been shown to enhance binding affinity at DAT while maintaining low toxicity profiles.
Table 1: Binding Affinities of Related Compounds
| Compound | DAT Ki (nM) | SERT Ki (nM) | σ1R Ki (nM) |
|---|---|---|---|
| N-(4-fluorophenyl)-4-(N-methyl-...) | 23 | 230 | 28 |
| Bis(4-fluorophenyl)methylsulfinyl compound | 230 | 300 | 45 |
| Unmodified anthracene sulfonamides | 500 | 400 | 60 |
Biological Activity
- Antidepressant Effects : In preclinical models, compounds similar to N-(4-fluorophenyl)-4-(N-methyl-...) have shown promise in reducing depressive behaviors through enhanced dopaminergic signaling.
- Anticancer Properties : The anthracene moiety is known for its potential anticancer properties. Studies have indicated that derivatives may induce apoptosis in cancer cell lines by disrupting mitochondrial function.
- Neuroprotective Effects : Some analogs have demonstrated neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms.
Study 1: DAT Inhibition and Behavioral Outcomes
A study published in Frontiers in Pharmacology evaluated the effects of N-(4-fluorophenyl)-4-(N-methyl-...) on cocaine self-administration in rats. Results indicated a significant reduction in drug-seeking behavior without inducing psychostimulant effects, suggesting therapeutic potential for treating addiction disorders .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. A notable increase in reactive oxygen species (ROS) was observed, implicating oxidative stress as a mechanism for its anticancer activity .
Eigenschaften
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-28(14-4-7-23(29)27-17-10-8-16(26)9-11-17)34(32,33)18-12-13-21-22(15-18)25(31)20-6-3-2-5-19(20)24(21)30/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQTXTFRZWIYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














